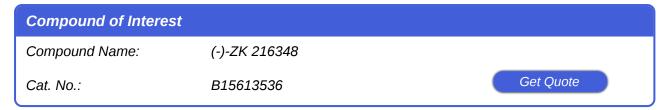


Application Notes and Protocols: (-)-ZK 216348 in TNBS-Induced Colitis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor (GR) agonist that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to classical glucocorticoids.[1][2] This document provides detailed application notes and protocols for the use of (-)-ZK 216348 in the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, a well-established model for inflammatory bowel disease (IBD). The information herein is collated from preclinical research to guide fellow researchers in designing and executing similar studies.

Mechanism of Action

(-)-ZK 216348 exerts its anti-inflammatory effects by selectively activating the glucocorticoid receptor. Upon binding, the ZK 216348-GR complex translocates to the nucleus. A key aspect of its selectivity lies in its ability to favor transrepression over transactivation.[1][3]

- Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB. This leads to the downregulation of various inflammatory mediators including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2).[4]
- Transactivation: This process, which is associated with many of the side effects of classical glucocorticoids, is less pronounced with (-)-ZK 216348.[1]

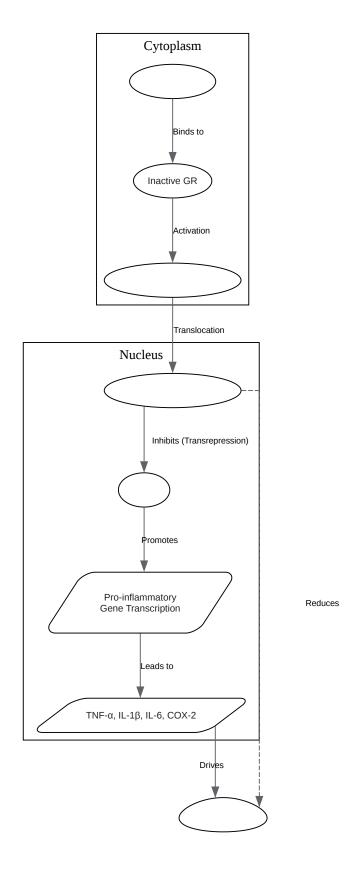






This selective action allows for the dampening of the T helper 1 (Th1)-mediated immune response that is characteristic of TNBS-induced colitis, without inducing some of the undesirable side effects associated with conventional glucocorticoid therapy.[1]





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Signaling pathway of (-)-ZK 216348.



Experimental Data

The following tables summarize the quantitative data from a study evaluating the efficacy of (-)-ZK 216348 in a murine model of acute TNBS-induced colitis.[4]

Table 1: Effect of (-)-ZK 216348 on Clinical Parameters of

TNBS-Induced Colitis[4]

Treatment Group	Dose (mg/kg)	Body Weight Change (%)	Clinical Activity Score
Ethanol Control	-	+2.5 ± 0.5	0.2 ± 0.1
TNBS Control	-	-15.2 ± 2.1	3.8 ± 0.3
Dexamethasone	1	-5.1 ± 1.8	1.5 ± 0.2
(-)-ZK 216348	1	-8.9 ± 2.0	2.1 ± 0.3
(-)-ZK 216348	10	-4.8 ± 1.5	1.4 ± 0.2

^{***}p < 0.001, *p < 0.01

Data are presented as

mean ± S.E.M.

Table 2: Effect of (-)-ZK 216348 on Colonic Inflammation Markers[4]

vs. TNBS Control.



Treatment Group	Dose (mg/kg)	MPO Activity (U/mg)	Colonic Weight/Length Ratio (mg/cm)
Ethanol Control	-	1.2 ± 0.3	55.2 ± 3.1
TNBS Control	-	12.5 ± 1.5	115.8 ± 7.2
Dexamethasone	1	4.2 ± 0.8	75.3 ± 5.9
(-)-ZK 216348	1	7.8 ± 1.1**	90.1 ± 6.4*
(-)-ZK 216348	10	4.5 ± 0.9	72.8 ± 5.5

^{***}p < 0.001, **p <

0.01, p < 0.05 vs.

TNBS Control. Data

are presented as

mean ± S.E.M.

Table 3: Effect of (-)-ZK 216348 on Colonic Pro-

inflammatory mRNA Levels[4]

Treatment Group	Dose (mg/kg)	TNF-α (relative expression)	IL-1β (relative expression)	COX-2 (relative expression)
TNBS Control	-	1.00 ± 0.15	1.00 ± 0.12	1.00 ± 0.18
Dexamethasone	1	0.35 ± 0.08	0.41 ± 0.09	0.38 ± 0.07
(-)-ZK 216348	10	0.42 ± 0.10	0.48 ± 0.11	0.45 ± 0.09

^{***}p < 0.01, p <

0.05 vs. TNBS

Control. Data are

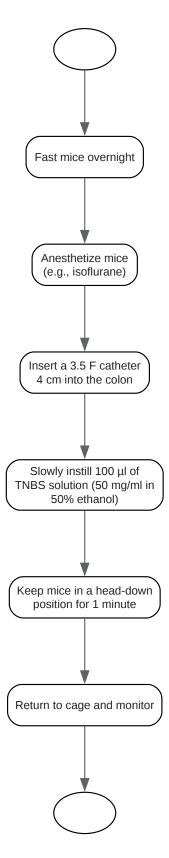
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Experimental Protocols
Induction of TNBS Colitis



This protocol describes the induction of acute colitis in mice using TNBS.[4]



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TNBS-induced colitis workflow.

- Animals: Male BALB/c mice (8-10 weeks old) are suitable for this model.
- Preparation: Mice are fasted overnight with free access to water.
- Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
- TNBS Administration:
 - Prepare a solution of TNBS at a concentration of 50 mg/ml in 50% ethanol.
 - Gently insert a 3.5 F catheter 4 cm into the rectum.
 - Slowly administer 100 μl of the TNBS solution.
 - To ensure distribution of the TNBS within the colon, hold the mouse in a vertical, headdown position for 1 minute after instillation.
- Control Group: Administer 100 µl of 50% ethanol using the same procedure.
- Post-Procedure: Return the mice to their cages with free access to food and water and monitor them daily.

(-)-ZK 216348 Treatment Protocol

- Drug Preparation: Prepare a stock solution of (-)-ZK 216348 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administration: Administer (-)-ZK 216348 or vehicle control via subcutaneous or intraperitoneal injection.
- Dosing Regimen: Treatment can be initiated shortly after colitis induction and continued daily
 for the duration of the experiment (e.g., 3 days for acute colitis models).[4] Doses of 1 mg/kg
 and 10 mg/kg have been shown to be effective.[4]

Assessment of Colitis Severity



A comprehensive evaluation of colitis severity involves monitoring clinical signs and performing post-mortem analyses.

- Clinical Activity Score: Monitor and score the following daily:
 - Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
 - Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
 - Rectal Bleeding: 0 (no bleeding), 2 (slight bleeding), 4 (gross bleeding) The clinical activity score is the sum of these individual scores.[4]
- Macroscopic Assessment: At the end of the experiment, euthanize the mice and dissect the colon. Measure the colon length and weight.
- Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its
 activity in the colon tissue is a marker of neutrophil infiltration.
 - Homogenize a weighed portion of the colon tissue in a suitable buffer.
 - Centrifuge the homogenate and collect the supernatant.
 - Determine MPO activity using a colorimetric assay (e.g., based on the oxidation of odianisidine dihydrochloride).
- Histological Analysis:
 - Fix a section of the colon in 10% buffered formalin.
 - Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - Score the sections for the severity of inflammation, extent of injury, and crypt damage.
- Cytokine Analysis:
 - Homogenize a portion of the colon tissue for RNA extraction.



 Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Conclusion

(-)-ZK 216348 demonstrates significant therapeutic potential in the TNBS-induced colitis model, effectively reducing clinical signs of disease and markers of inflammation. Its selective glucocorticoid receptor agonism, favoring transrepression, presents a promising avenue for the development of novel IBD therapies with an improved safety profile. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic effects of (-)-ZK 216348 and similar compounds in preclinical models of inflammatory bowel disease.

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